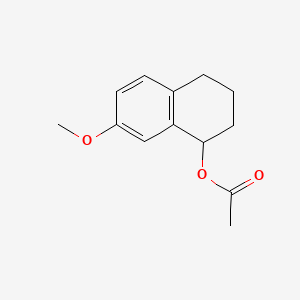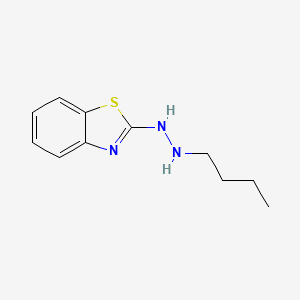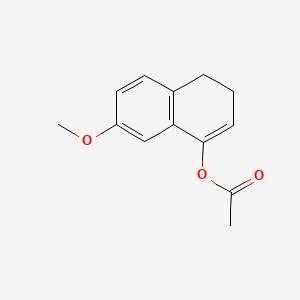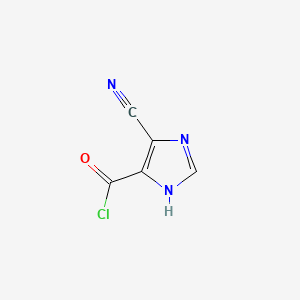![molecular formula C20H35NO12 B569571 Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui CAS No. 122037-04-1](/img/structure/B569571.png)
Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the acetylation of a precursor molecule using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to isolate the final product.
化学反应分析
Types of Reactions
Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
科学研究应用
Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui can be compared with other acetylated compounds such as N-Acetylcysteine and N-Acetylserotonin. These compounds share some structural similarities but differ in their specific functional groups and reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development will likely uncover even more applications and benefits of this intriguing compound.
属性
CAS 编号 |
122037-04-1 |
|---|---|
分子式 |
C20H35NO12 |
分子量 |
481.495 |
IUPAC 名称 |
N-[(2R,3S,4S,6S)-6-[(2R,3S,4R,5R)-4,5-dihydroxy-1-oxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl]acetamide |
InChI |
InChI=1S/C20H35NO12/c1-7(23)14(25)19(33-13-5-11(21-10(4)24)15(26)8(2)30-13)12(6-22)32-20-18(29)17(28)16(27)9(3)31-20/h6-9,11-20,23,25-29H,5H2,1-4H3,(H,21,24)/t7-,8-,9-,11+,12+,13+,14-,15-,16-,17+,18-,19-,20+/m1/s1 |
InChI 键 |
MLGMZDTUNOYOGF-NVQICSPVSA-N |
SMILES |
CC1C(C(CC(O1)OC(C(C=O)OC2C(C(C(C(O2)C)O)O)O)C(C(C)O)O)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)




![2-[2-(4-Benzylpiperazin-1-yl)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol](/img/structure/B569504.png)
![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride](/img/structure/B569505.png)

